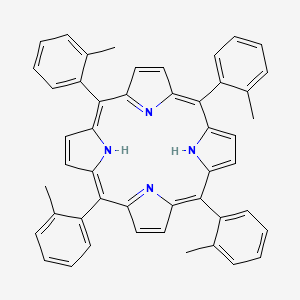

meso-Tetra(2-methylphenyl) porphine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

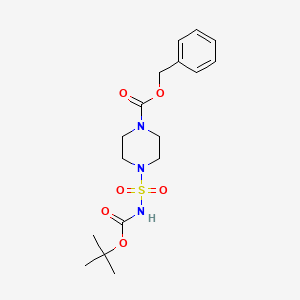

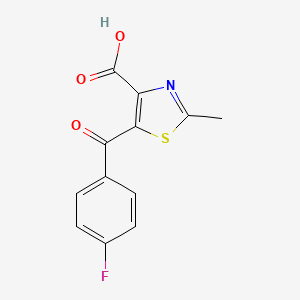

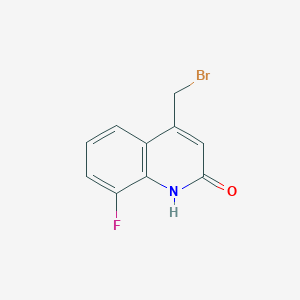

Meso-Tetra(2-methylphenyl) porphine is a synthetic methylphenylated porphyrin . It is also known as 5,10,15,20-Tetrakis (2-methylphenyl)porphyrin . The molecular formula is C48H38N4 and the molecular weight is 670.84 .

Molecular Structure Analysis

The molecular structure of meso-Tetra(2-methylphenyl) porphine consists of a large cyclic group known as a porphyrin, substituted with four 2-methylphenyl groups . The exact structure can be determined using techniques such as FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of meso-Tetra(2-methylphenyl) porphine are not extensively detailed in the search results. It is known that the compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用

Catalytic Activity and Material Synthesis

Meso-Tetra(N-methyl-4-pyridyl)porphine tetratosylate templates have facilitated the synthesis of new metal-organic materials. These materials, porph@MOMs, exhibit selective encapsulation of metalloporphyrins, functioning as size-selective heterogeneous catalysts for olefin oxidation. This highlights the role of porphyrins in enhancing the catalytic efficiency of metal-organic frameworks (MOFs) through selective encapsulation (Zhenjie Zhang et al., 2012).

Photodynamic Therapy and Drug Delivery

Research has demonstrated the enhanced antitumor activity of meso-Tetra(N-methyl-4-pyridyl) porphine tetra tosylate when encapsulated in chitosan/alginate nanoparticles. These nanoparticles were shown to significantly improve the uptake and photocytotoxic effect of the photosensitizer in human colorectal carcinoma cells, indicating a promising approach for targeted photodynamic therapy (Sharif Abdelghany et al., 2013).

Oral Drug Delivery

The investigation into using pluronic and PEG-PE micelles as carriers for meso-tetraphenyl porphine showcases the potential for improving the bioavailability and effectiveness of porphyrin-based drugs. These micelles exhibit promising transport and bioadhesion behaviors, offering a viable strategy for oral delivery of hydrophobic drugs (Zerrin Sezgin et al., 2007).

Interaction with Biological Membranes

Studies on the interaction of various porphyrins with model membranes have provided insights into their different partitioning behaviors in normal and neoplastic tissue, which is crucial for designing light-sensitizing agents for photodynamic therapy. This research demonstrates the importance of understanding the molecular interactions between porphyrins and biological membranes to optimize their therapeutic efficacy (C. Matos et al., 2015).

Sensing and Detection

Porphyrin derivatives have been developed as sensors for the detection of toxic metal ions, showcasing their potential in environmental monitoring and safety applications. Their unique spectroscopic properties allow for the specific and sensitive detection of metals like Hg2+, Pb2+, Cd2+, and Cu2+, highlighting the versatility of porphyrins in sensing applications (Matibur Zamadar et al., 2016).

Safety And Hazards

特性

IUPAC Name |

5,10,15,20-tetrakis(2-methylphenyl)-21,23-dihydroporphyrin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4/c1-29-13-5-9-17-33(29)45-37-21-23-39(49-37)46(34-18-10-6-14-30(34)2)41-25-27-43(51-41)48(36-20-12-8-16-32(36)4)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-19-11-7-15-31(35)3/h5-28,49,52H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWDQBQCYGNAFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C)C8=CC=CC=C8C)C=C4)C9=CC=CC=C9C)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

meso-Tetra(2-methylphenyl) porphine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1437393.png)

![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)